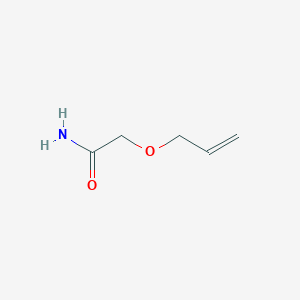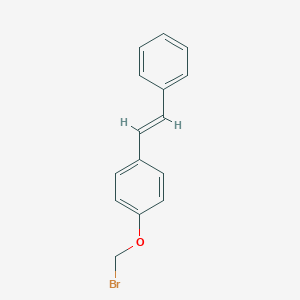![molecular formula C8H8N2O2 B12829637 (1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)
(1H-Benzo[d]imidazol-2-yl)methanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Benzo[d]imidazol-2-yl)methanediol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring with a methanediol group attached to the second position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-2-yl)methanediol can be achieved through various synthetic routes. One common method involves the reaction of o-phenylenediamine with an aldehyde under acidic conditions to form the benzimidazole ring. The methanediol group can be introduced by subsequent reactions involving formaldehyde or other suitable reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(1H-Benzo[d]imidazol-2-yl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The methanediol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with different functional groups attached to the ring. These derivatives can exhibit different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
(1H-Benzo[d]imidazol-2-yl)methanediol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials
Mechanism of Action
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)methanediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1H-Benzo[d]imidazol-2-yl)methanediol include other benzimidazole derivatives such as:
- (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone
- 2-(1H-Benzo[d]imidazol-2-yl)acetate
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines .
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit distinct biological activities. Its methanediol group provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1H-benzimidazol-2-ylmethanediol |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,8,11-12H,(H,9,10) |
InChI Key |
NOYCWHAVFPTJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


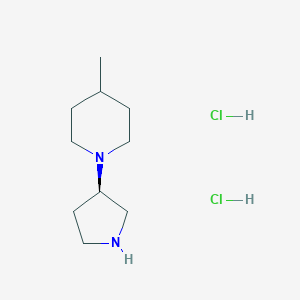
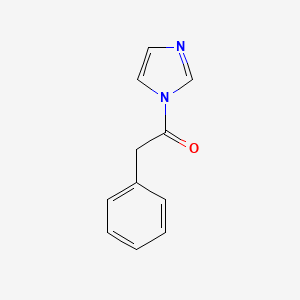
![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)
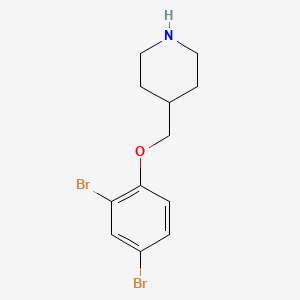



![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)
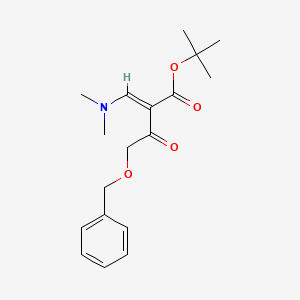
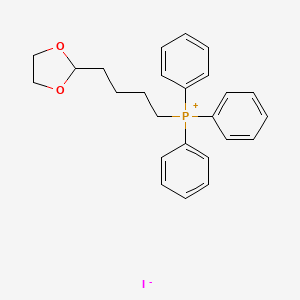
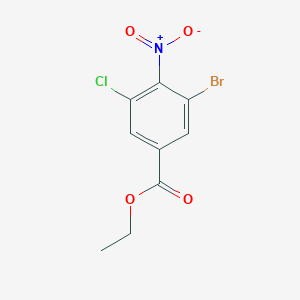
![N-[3-(aminomethyl)pyridin-2-yl]sulfamide](/img/structure/B12829638.png)
